![molecular formula C17H28ClNO B1394693 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219982-75-8](/img/structure/B1394693.png)
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C17H28ClNO . This indicates that it contains 17 carbon atoms, 28 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.87 . It’s a white crystalline powder that is soluble in water and organic solvents.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of compounds related to 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has been analyzed, revealing differences in the conformation and inclination angles of various rings in the structure. This research contributes to understanding the molecular geometry of such compounds (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Synthesis and Copolymerization
- Novel trisubstituted ethylenes, including derivatives of isopropyl phenylcyanoacrylates related to this compound, have been synthesized and copolymerized with styrene. These studies contribute to the development of new materials with potential applications in various industries (Hussain et al., 2019).
Aromatase Inhibition for Cancer Treatment
- Research on 3-alkyl-substituted derivatives of 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally similar to this compound, has shown promising results in inhibiting human placental aromatase. This could be significant for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Antimicrobial and Antifungal Activities
- Some derivatives of this compound have been tested for antimicrobial and antifungal activities. These studies contribute to the discovery of potential new drugs for treating infections (Faty, Hussein, & Youssef, 2010).
Anti-Acetylcholinesterase Activity
- Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, has shown significant anti-acetylcholinesterase activity, which is important for developing treatments for dementia and related conditions (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)11-17(16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQFNWUCKNSXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



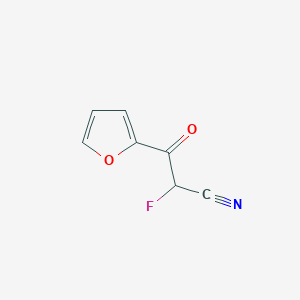
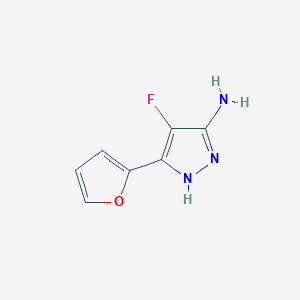
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
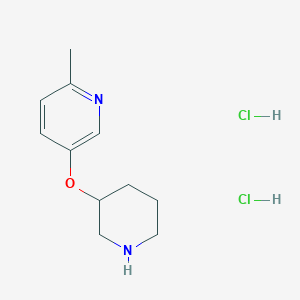


![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)

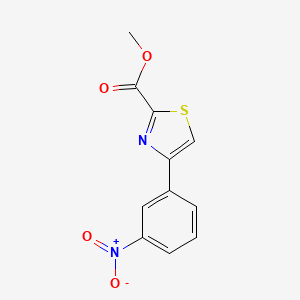
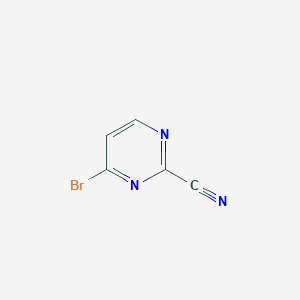


![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)